molecular formula C13H14N2O3 B7542047 N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B7542047
M. Wt: 246.26 g/mol
InChI Key: OKKYCDKXQIVGCY-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide typically involves the reaction of 4-oxo-1H-quinoline-3-carboxylic acid with 2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide is unique due to its specific quinoline structure combined with the hydroxypropyl and carboxamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)6-15-13(18)10-7-14-11-5-3-2-4-9(11)12(10)17/h2-5,7-8,16H,6H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKYCDKXQIVGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CNC2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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